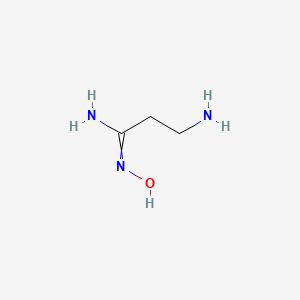

beta-Aminopropioamidoxime

Description

Properties

IUPAC Name |

3-amino-N'-hydroxypropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c4-2-1-3(5)6-7/h7H,1-2,4H2,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIKBNYERRGVTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-Aminopropioamidoxime belongs to the amidoxime family, which includes structurally related compounds such as pyrazine-2-amidoxime, acetamidoxime, and benzamidoxime. Below is a detailed comparison based on molecular properties, applications, and research findings:

Table 1: Comparative Analysis of this compound and Analogous Amidoximes

Key Differences:

Applications: Pyrazine-2-amidoxime is utilized in coordination polymers due to its rigid pyrazine ring . Benzamidoxime’s aromatic structure makes it effective in adsorbing heavy metals (e.g., uranium) .

Synthesis Challenges: The synthesis of this compound likely requires multi-step reactions to introduce the amine group, whereas acetamidoxime can be synthesized via hydroxylamine reacting with acetonitrile.

Research Findings and Regulatory Considerations

Pharmacological and Industrial Relevance:

- Amidoximes are recognized for their role in prodrug activation (e.g., converting to amines or nitriles in vivo) and enzyme inhibition . This compound could serve similar roles but requires targeted studies.

- Regulatory guidelines (e.g., FDA draft guidance on Amphotericin B and Doxorubicin ) emphasize rigorous quality control for complex molecules.

Analytical Methods:

- Colorimetric tests (e.g., presumptive tests for amines ) and chromatography (HPLC, GC-MS) are standard for amidoxime analysis. This compound’s amine group may necessitate modified protocols to avoid interference during quantification.

Preparation Methods

Michael Addition Mechanism

The reaction involves nucleophilic attack of the amine nitrogen on the α,β-unsaturated nitrile (acrylonitrile), forming a β-aminopropionitrile intermediate. For example, morpholine reacts with acrylonitrile in ethanol at 60–70°C to yield β-(morpholin-1-yl)propionitrile. The choice of solvent (e.g., ethanol, tetrahydrofuran) and temperature (room temperature to reflux) influences reaction kinetics and yield. Piperidine, thiomorpholine, and 4-phenylpiperazine are commonly used amines, yielding nitriles with six-membered heterocyclic groups at the β-position.

Optimization and Yield Data

Studies report yields of 70–90% for β-aminopropionitriles when using a 1:1 molar ratio of acrylonitrile to amine in ethanol under reflux for 6–12 hours. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may require lower temperatures to avoid side reactions.

Amidoximation of β-Aminopropionitriles

The conversion of β-aminopropionitriles to β-aminopropioamidoximes is achieved through amidoximation, a nucleophilic addition of hydroxylamine to the nitrile group.

Reaction Conditions and Regioselectivity

Hydroxylamine hydrochloride (NHOH·HCl) in ethanol or water-ethanol mixtures is the most common reagent. The reaction is typically conducted under reflux (70–80°C) for 8–24 hours, with sodium carbonate or potassium hydroxide as a base to neutralize HCl byproducts. For example, β-(piperidin-1-yl)propionitrile reacts with hydroxylamine hydrochloride in ethanol to form β-(piperidin-1-yl)propioamidoxime in 75–85% yield.

Solvent and Temperature Effects

-

Ethanol : Favors monodentate coordination of hydroxylamine, promoting nitrile-to-amidoxime conversion.

-

Water-Ethanol Mixtures : Enhance solubility of hydroxylamine but may reduce yields due to hydrolysis side reactions.

-

Temperature : Reactions at 70°C achieve completion within 12 hours, whereas room temperature requires 48–72 hours.

Structural Characterization

Synthesized β-aminopropioamidoximes are characterized via:

Functionalization and Derivatives

β-Aminopropioamidoximes serve as intermediates for synthesizing spiropyrazoline compounds and sulfonamide derivatives.

Tosylation and Nitrobenzenesulfochlorination

Reaction with para-toluenesulfonyl chloride (TsCl) or nitrobenzenesulfochlorides in chloroform produces sulfonate esters or spiropyrazolinium salts. For instance:

-

β-(Morpholin-1-yl)propioamidoxime reacts with TsCl in CHCl at room temperature to form 2-amino-1,5-diazaspiro[4.5]dec-1-en-5-ium tosylate (45–65% yield).

-

ortho-Nitrobenzenesulfochlorination at 70°C yields spiropyrazoline nitrobenzenesulfonates, with chloride byproducts arising from anion exchange with diisopropylethylamine hydrochloride.

Thiobenzoylation with Lawesson’s Reagent

O-Benzoyl-β-aminopropioamidoximes undergo thionation with Lawesson’s reagent (LR) in tetrahydrofuran (THF) at 70°C, replacing the benzoyloxy group with a thiobenzoyl group. For example:

-

β-(Thiomorpholin-1-yl)propioamidoxime reacts with LR (1:0.5 molar ratio) to form O-thiobenzoyl derivatives in 75% yield.

Reaction Mechanisms and Kinetic Insights

Tosylation Pathway

The tosylation of β-aminopropioamidoximes proceeds via O-sulfochlorination, followed by intramolecular cyclization to form spiropyrazolinium salts. The mechanism involves:

LR-Mediated Thionation

Lawesson’s reagent cleaves to generate thiophosphene ylides, which abstract the benzoyloxy group’s oxygen, replacing it with sulfur. The reaction is thermodynamically driven, favoring the thiobenzoyl product due to stronger C=S bond formation.

Challenges and Optimization Strategies

Competing Side Reactions

Q & A

Q. What are the critical factors to optimize the synthesis of beta-Aminopropioamidoxime for high yield and purity?

Methodological considerations include:

- Reaction conditions : Temperature, pH, and solvent polarity significantly influence the formation of intermediates and final product stability. Systematic variation of these parameters using factorial design can identify optimal conditions .

- Catalyst selection : Evaluate catalytic efficiency (e.g., transition metals or enzymes) through kinetic studies, ensuring compatibility with the compound’s functional groups.

- Purification : Use techniques like recrystallization or chromatography, validated via NMR and mass spectrometry to confirm purity ≥95% .

- Documentation : Adhere to standardized reporting of synthetic protocols (e.g., molar ratios, reaction times) to ensure reproducibility .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

A tiered analytical approach is recommended:

- Primary characterization : NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., amidoxime -NH₂ and β-amine groups) .

- Purity assessment : HPLC with UV detection (λ = 210–240 nm) or GC-MS for volatile derivatives. Validate methods using certified reference materials .

- Advanced techniques : X-ray crystallography for structural elucidation or LC-HRMS for isotopic pattern confirmation .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across pharmacological studies?

Contradictions may arise from:

- Experimental variability : Differences in cell lines, assay protocols, or compound solubility. Standardize assays using guidelines from (e.g., ANOVA for inter-study variability analysis) .

- Data normalization : Apply meta-analysis to harmonize results, adjusting for covariates like dosage or exposure time .

- Replication studies : Independently validate key findings under controlled conditions, prioritizing studies with robust statistical power (e.g., p < 0.01, n ≥ 3 replicates) .

Q. What methodological frameworks are suitable for designing hypothesis-driven studies on this compound’s mechanism of action?

Frameworks to structure research questions:

- PICO (Population, Intervention, Comparison, Outcome) : Example—Population: In vitro cancer cells; Intervention: this compound treatment; Comparison: Untreated controls; Outcome: Apoptosis markers (e.g., caspase-3 activation) .

- FINER criteria : Ensure hypotheses are Feasible (e.g., accessible instrumentation), Interesting (novel enzyme targets), Novel (unexplored pathways), Ethical (cell-based vs. in vivo models), and Relevant (therapeutic potential) .

Q. How should researchers statistically analyze dose-response relationships for this compound in toxicity assays?

- Model selection : Use nonlinear regression (e.g., log-logistic models) to estimate EC₅₀ values. Validate assumptions via residual plots .

- Error handling : Report confidence intervals (95% CI) and apply Welch’s t-test for heteroscedastic data .

- Data visualization : Present dose-response curves with error bars and Hill slopes, adhering to journal guidelines for graphical clarity .

Data Conflict Resolution and Validation

Q. What strategies mitigate validity threats in studies investigating this compound’s reactivity?

Common threats and solutions:

- Confounding variables : Control temperature/humidity during experiments and use blocking designs to isolate compound-specific effects .

- Measurement bias : Calibrate instruments daily and employ blinded data analysis .

- Sampling bias : Use random sampling in biological replicates and justify exclusion criteria a priori .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.